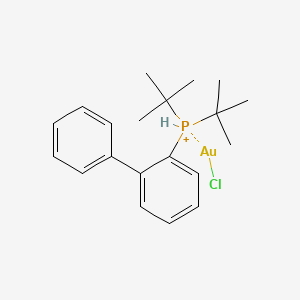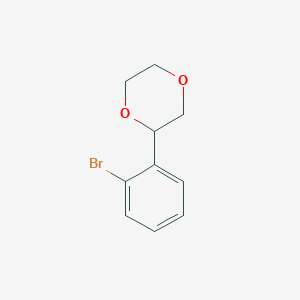
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone is a complex organic compound that belongs to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone typically involves the condensation of appropriate benzofuran derivatives under specific reaction conditions. Common reagents may include methoxybenzofuran, methylbenzofuran, and suitable catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized benzofuran derivatives, while reduction could produce simpler benzofuran compounds.
Scientific Research Applications
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone may have several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for (5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone may include other benzofuran derivatives such as:
- 5-Methoxybenzofuran
- 2-Methylbenzofuran
- Benzofuran-2-ylmethanone
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of methoxy groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C20H16O5/c1-11-19(15-10-14(23-3)5-7-17(15)24-11)20(21)18-9-12-8-13(22-2)4-6-16(12)25-18/h4-10H,1-3H3 |
InChI Key |
KUYVBSWFAOHPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=CC4=C(O3)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)

![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)



![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)
